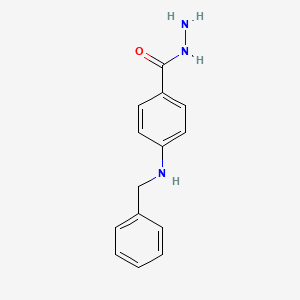

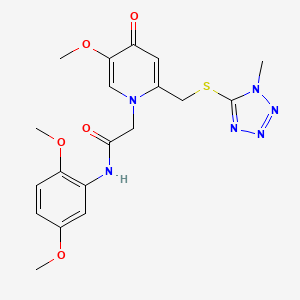

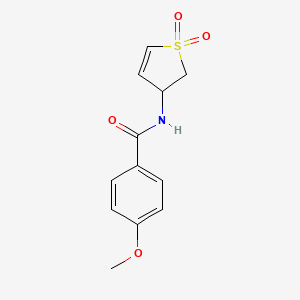

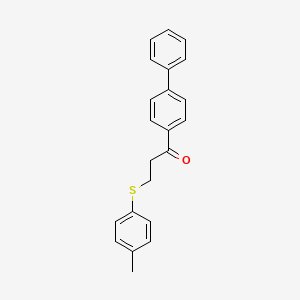

![molecular formula C18H19N3O4S B2754736 3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-87-1](/img/structure/B2754736.png)

3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydantoins, or imidazolidine-2,4-diones, are a class of compounds that have become increasingly important, with various applications across chemical and pharmaceutical industries . They are often used as a scaffold in drug design due to their wide range of therapeutic applications .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a similar compound, has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as NMR and HRMS . DFT calculations are also used to understand the stereochemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve ring closing and other steps .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques and theoretical methods .Aplicaciones Científicas De Investigación

ORL1 Receptor Agonism and Opioid Selectivity

The research on compounds structurally related to 3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has led to the discovery of potent ORL1 (orphanin FQ/nociceptin) receptor agonists. These compounds exhibit high affinity and selectivity towards the human ORL1 receptor, differentiating their action from traditional opioid receptors. This specificity opens pathways for developing new therapeutic agents targeting pain management, addiction, and other neurological conditions without the typical side effects associated with opioid receptor activation (Röver et al., 2000).

Anticonvulsant Activity

Another application is found in the synthesis and evaluation of naphthalen-2-yl acetate derivatives as potential anticonvulsant agents. Through a detailed pharmacological evaluation, certain derivatives demonstrated significant efficacy in delaying strychnine-induced seizures in vivo, suggesting their utility in developing new treatments for epilepsy and other seizure-related disorders (Ghareb et al., 2017).

Antibacterial and Antifungal Applications

The modification and functionalization of the naphthalene structure have also shown promising antibacterial and antifungal activities. Research into derivatives of naphthalene-1,4-dione, for instance, has led to the development of compounds with significant antimicrobial properties. These findings highlight the potential for creating new classes of antibacterial and antifungal agents, which are crucial in the face of rising antibiotic resistance (Tandon et al., 2010).

Chemical Sensing and Molecular Recognition

Further, naphthoquinone-based chemosensors for transition metal ions represent a fascinating application area. These compounds exhibit remarkable selectivity towards specific metal ions, such as Cu2+, facilitating their use in environmental monitoring, biomedical research, and the development of novel diagnostic tools. The ability to detect and quantify metal ions accurately is essential for various scientific and industrial processes (Gosavi-Mirkute et al., 2017).

Drug Development and Molecular Modelling

Lastly, the synthesis and molecular modelling studies of new derivatives highlight their potential in drug development. The ability to modulate receptor affinity and selectivity through structural modifications underscores the importance of such compounds in designing targeted therapies. These efforts contribute significantly to our understanding of drug-receptor interactions, paving the way for the development of more effective and safer therapeutic agents (Czopek et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-methyl-8-naphthalen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-20-16(22)18(19-17(20)23)8-10-21(11-9-18)26(24,25)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLNMNBDTUIWIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)

![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)

![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)

![Sodium;6-(3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)pyridine-2-carboxylate](/img/structure/B2754663.png)

![4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one](/img/structure/B2754665.png)

![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2754670.png)

![7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2754671.png)

![1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one](/img/structure/B2754672.png)